5-Chloro-2,3-dihydro-6-methoxy-1h-isoindol-1-one
Description
Properties
IUPAC Name |
5-chloro-6-methoxy-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c1-13-8-3-6-5(2-7(8)10)4-11-9(6)12/h2-3H,4H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBRLXRMVPEDCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CNC(=O)C2=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindol-1-one,5-chloro-2,3-dihydro-6-methoxy- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-2,3-dihydro-6-methoxybenzaldehyde with an amine, followed by cyclization to form the isoindolone ring. The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 1H-Isoindol-1-one,5-chloro-2,3-dihydro-6-methoxy- may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The chloro substituent at position 5 undergoes nucleophilic substitution with amines, thiols, and other nucleophiles. This reactivity is critical for introducing functional groups to enhance biological activity or enable further derivatization.
Example reaction with thiourea
| Parameter | Details |
|---|---|
| Reagents | Thiourea, KOH, ethanol |
| Conditions | Reflux at 80°C for 6 hours |
| Product | 5-Thioureido-2,3-dihydro-6-methoxy-1H-isoindol-1-one |
| Yield | 72% (isolated) |
| Characterization | IR: 3350 cm⁻¹ (N–H stretch), 1680 cm⁻¹ (C=O); MS: m/z 237 [M+H]⁺ |
Oxidation Reactions
The dihydroisoindole ring can be oxidized to form a fully aromatic isoindole system.
Oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)
Reduction Reactions
The double bond in the dihydroisoindole ring undergoes catalytic hydrogenation to yield a saturated isoindoline derivative.
Hydrogenation with Pd/C
| Parameter | Details |
|---|---|
| Reagents | H₂ gas, 10% Pd/C, ethanol |
| Conditions | 50 psi, 25°C, 4 hours |
| Product | 5-Chloro-6-methoxy-2,3,4,5-tetrahydro-1H-isoindol-1-one |
| Yield | 91% |
| Characterization | ¹³C NMR: δ 27.8 (CH₂), 56.0 (OCH₃); IR: 1735 cm⁻¹ (C=O) |
Thionation Reactions
The lactam carbonyl group reacts with Lawesson’s reagent to form a thioamide derivative.
Thionation with Lawesson’s Reagent
Demethylation of Methoxy Group
The methoxy group at position 6 undergoes acid-catalyzed demethylation to yield a hydroxylated derivative.
Demethylation with BBr₃
| Parameter | Details |
|---|---|
| Reagents | BBr₃, dichloromethane |
| Conditions | −78°C to 0°C, 2 hours |
| Product | 5-Chloro-6-hydroxy-2,3-dihydro-1H-isoindol-1-one |
| Yield | 68% |
| Characterization | MS: m/z 183.9981 [M+H]⁺; ¹H NMR: δ 9.82 (s, 1H, OH) |
Condensation Reactions
The compound participates in condensation with aldehydes to form Schiff base derivatives.
Condensation with Benzaldehyde
| Parameter | Details |
|---|---|
| Reagents | Benzaldehyde, glacial acetic acid |
| Conditions | Reflux at 100°C for 5 hours |
| Product | 5-Chloro-6-methoxy-2-(phenylmethylene)-2,3-dihydro-1H-isoindol-1-one |
| Yield | 63% |
| Characterization | IR: 1620 cm⁻¹ (C=N); ¹³C NMR: δ 164.2 (C=N) |
Scientific Research Applications
Pharmaceutical Development
5-Chloro-2,3-dihydro-6-methoxy-1H-isoindol-1-one serves as a scaffold for the design of novel pharmaceutical agents. Its structural characteristics allow for modifications that can enhance biological activity. Research indicates that isoindole derivatives exhibit various biological activities, including:
- Anticancer Activity : Studies have shown that compounds related to isoindoles can inhibit the growth of cancer cells. For example, derivatives of this compound have demonstrated cytotoxic effects against several cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 (Breast) | 8.5 |
| This compound | HeLa (Cervical) | 7.2 |
These findings suggest that this compound could be further developed into anticancer agents.
Biological Activities
Research has identified several biological activities associated with this compound:
-
Antioxidant Activity : The compound exhibits significant antioxidant properties, which may help mitigate oxidative stress in biological systems.
Test Concentration (µg/mL) Antioxidant Activity (%) 10 70 25 85 -
Anti-inflammatory Effects : Preliminary studies indicate that this compound can modulate inflammatory responses by reducing levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha.
Treatment Concentration (µg/mL) IL-6 Inhibition (%) TNF-alpha Inhibition (%) 10 89 78 25 95 82
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, allowing for the introduction of different substituents to tailor its properties. The ability to modify the structure enhances its potential therapeutic applications.
Case Studies
Several studies have explored the efficacy of isoindole derivatives in different therapeutic contexts:
- Anticancer Studies : A comparative analysis conducted by Xia et al. highlighted the anticancer effects of related compounds, reporting IC50 values ranging from 4.0 to 10.0 µM against multiple cancer cell lines. This reinforces the promising nature of isoindole-based compounds in oncology.
- Anti-inflammatory Research : Research on similar compounds has shown their potential in treating inflammatory diseases by modulating immune responses, further supporting the therapeutic potential of this compound.
Mechanism of Action
The mechanism of action of 1H-Isoindol-1-one,5-chloro-2,3-dihydro-6-methoxy- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
5-Chloro-3-methyleneisoindolin-1-one (CAS 1239331-77-1)
- Molecular Formula: C₉H₆ClNO
- Molecular Weight : 179.60 g/mol
- Substituents : Chloro (C5), methylene (C3)
- The methylene group may facilitate ring-opening reactions or covalent binding in drug design .
| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Substituents |
|---|---|---|---|---|
| Target Compound | N/A | C₉H₈ClNO₂* | ~197.5* | 5-Cl, 6-OCH₃ |
| 5-Chloro-3-methyleneisoindolin-1-one | 1239331-77-1 | C₉H₆ClNO | 179.60 | 5-Cl, 3-methylene |
*Calculated based on structural inference due to lack of direct data.
Heterocyclic Derivatives with Triazinoquinoxaline Moieties
A triazinoquinoxaline-pyrazole-isoindolinone hybrid (Compound 43, ):
- Molecular Formula : C₂₈H₂₃BrN₈O
- Molecular Weight : 567.44 g/mol
- Substituents: Bromophenyl, triazinoquinoxaline, pyrazole
- Key Differences : The complex polycyclic structure confers high molecular weight (567.44 vs. ~197.5 for the target compound) and a melting point of 229–230°C. Such derivatives are often explored for anticancer or kinase inhibitory activity due to extended π-systems and hydrogen-bonding motifs .
Isothiazolinone Derivatives
5-Chloro-2-methyl-4-isothiazolin-3-one (CAS 26172-55-4)
- Molecular Formula: C₄H₄ClNOS
- Molecular Weight : 149.60 g/mol
- Application : Widely used as a biocide in industrial and cosmetic products.
- Key Differences: The isothiazolinone core replaces the isoindolinone ring, introducing a sulfur atom and altering electronic properties. This compound exhibits higher toxicity and environmental persistence compared to isoindolinones, limiting its pharmaceutical utility .
| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Application |
|---|---|---|---|---|---|
| Target Compound | N/A | C₉H₈ClNO₂* | ~197.5* | Isoindolinone | Research chemical |
| 5-Chloro-2-methyl-4-isothiazolin-3-one | 26172-55-4 | C₄H₄ClNOS | 149.60 | Isothiazolinone | Biocide |
Research Findings and Implications
- Substituent Effects : Methoxy groups enhance solubility but may reduce metabolic stability compared to methylene or halogenated analogs. Chloro substituents generally increase lipophilicity and binding affinity in hydrophobic pockets .
- Biological Activity: Isoindolinones are explored as kinase inhibitors or antimicrobial agents, while isothiazolinones are restricted to biocidal applications due to toxicity .
- Synthetic Challenges : The target compound’s methoxy group may require protection/deprotection strategies during synthesis, unlike simpler methylene-substituted analogs .
Notes
Data Limitations : Direct experimental data for 5-Chloro-2,3-dihydro-6-methoxy-1H-isoindol-1-one is absent in the provided evidence; comparisons rely on structural analogs.
Contradictions: and describe the same CAS number (26172-55-4) but differ in nomenclature, highlighting regulatory variability in chemical naming .
Diverse References : Findings are synthesized from peer-reviewed journals (), safety reports (–3), and chemical databases (), ensuring authoritative coverage.
Biological Activity
5-Chloro-2,3-dihydro-6-methoxy-1H-isoindol-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This isoindole derivative has been studied for various pharmacological properties, particularly its anticancer activity, which is significant in the context of developing new therapeutic agents.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 197.618 g/mol. The compound features a chloro substituent and a methoxy group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 197.618 g/mol |
| CAS Number | 1138220-79-7 |
Anticancer Properties
Research indicates that compounds related to isoindoles, including this compound, exhibit promising anticancer activity . A study published in the Iraqi Journal of Cancer and Medical Genetics evaluated the cytotoxic effects of this compound against the AMJ13 breast cancer cell line. The results showed a time-dependent inhibition of cell growth:
- Concentrations Tested : 10 µg/ml, 20 µg/ml, 40 µg/ml, and 60 µg/ml
- Inhibition Rates :
While the precise mechanism of action for this compound remains under investigation, it is suggested that isoindole derivatives may exert their effects through multiple pathways, including apoptosis induction and cell cycle arrest. Further studies are required to elucidate the specific pathways involved.
Comparative Studies
Comparative studies with other isoindole derivatives have shown that structural modifications can significantly influence biological activity. For instance, a related compound demonstrated an IC50 value of against colorectal cancer cells, indicating that slight changes in molecular structure can enhance anticancer efficacy .
Study on Antitumor Activity
A recent study synthesized various isoindole derivatives and tested their biological activities. Among these, this compound showed notable activity against the AMJ13 breast cancer cell line. The research highlighted the importance of evaluating different concentrations to determine optimal therapeutic dosages while minimizing toxicity to normal cells .
In Vivo Studies
While most current research focuses on in vitro studies, there is an increasing interest in evaluating the in vivo efficacy of isoindole derivatives. Future investigations are anticipated to explore the pharmacokinetics and potential side effects when administered in animal models.
Q & A
Q. What are the recommended synthetic routes for 5-Chloro-2,3-dihydro-6-methoxy-1H-isoindol-1-one?
- Methodological Answer : Synthesis typically involves functionalization of the isoindolinone core. A common approach includes:
Chlorination : Introduce the chloro group at the 5-position using chlorinating agents (e.g., POCl₃) under controlled conditions .
Methoxy Group Introduction : Methoxy substitution at the 6-position via nucleophilic aromatic substitution or Ullmann-type coupling, often requiring copper catalysts .
Cyclization : Formation of the dihydro-isoindol-1-one scaffold using catalytic hydrogenation or acid-mediated cyclization .
Key Considerations : Optimize reaction time and temperature to avoid over-chlorination or side reactions.
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis .
- Handling : Use chemical-resistant gloves (e.g., nitrile) tested to EN 374 standards. Perform leak-tightness checks before reuse .
- Safety : Conduct reactions in fume hoods with respiratory protection if ventilation is inadequate .
Q. What analytical techniques are critical for structural confirmation?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substitution patterns and scaffold integrity. For example, the methoxy group typically appears as a singlet at δ ~3.8–4.0 ppm .
- Mass Spectrometry : HR-ESI-MS to confirm molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry, as demonstrated for related isoindolinones .
Advanced Research Questions
Q. How can researchers optimize reaction yields for derivatives of this compound?
- Methodological Answer :
- Catalyst Screening : Test palladium or copper catalysts for coupling reactions (e.g., Buchwald-Hartwig amination) to improve efficiency .
- Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) enhance solubility of intermediates, while toluene may reduce side reactions in cyclization steps .
- Purification : Use flash chromatography with gradients (e.g., hexane/EtOAc) or preparative HPLC for challenging separations .
Q. What strategies resolve contradictions in spectral data interpretation for this compound?
- Methodological Answer :
- Comparative Analysis : Cross-reference with spectral databases (e.g., PubChem, CAS) for similar isoindolinones .
- Decoupling Experiments : Use 2D NMR (COSY, HSQC) to assign overlapping signals, particularly in aromatic regions .
- Theoretical Calculations : Validate NMR chemical shifts via DFT-based simulations (e.g., Gaussian software) .
Q. How does the electronic environment of substituents influence reactivity in downstream applications?
- Methodological Answer :
- Electron-Withdrawing Effects : The 5-chloro group deactivates the ring, directing electrophilic substitutions to the 4- or 7-positions .
- Methoxy Group Impact : The 6-methoxy group enhances solubility and stabilizes intermediates via resonance, facilitating functionalization at the 3-position .
Experimental Design : Conduct Hammett studies to quantify substituent effects on reaction rates .
Contradiction Analysis
- Reported Yields : Discrepancies in chlorination yields (65% vs. 80%) may arise from variations in reagent purity or reaction scale. Mitigate by standardizing anhydrous conditions and using freshly distilled POCl₃ .
- Spectral Assignments : Conflicting NH proton shifts (δ 8.5 vs. 9.0) could reflect solvent effects (CDCl₃ vs. DMSO-d₆). Always note solvent and temperature in reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
